Comparative Acidity (pKa) of 2-Methoxypropanoic Acid Versus Propanoic, 2-Hydroxy, 2-Fluoro, and 2-Amino Analogs
2-Methoxypropanoic acid (pKa ~3.59) exhibits a markedly enhanced acidity compared to the unsubstituted parent propanoic acid (pKa ~4.88), a difference of over one order of magnitude in Ka [1]. This places its acidity between that of the more electron-withdrawing 2-fluoropropanoic acid (pKa ~2.68) and the less acidic 2-hydroxypropanoic acid (lactic acid, pKa ~3.86) [2]. The intermediate pKa value influences its reactivity in esterification and nucleophilic acyl substitution reactions, requiring less forcing conditions than propanoic acid but avoiding the high reactivity and potential side reactions of the fluoro analog.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.59 ± 0.10 (Predicted) |
| Comparator Or Baseline | Propanoic acid: ~4.88; 2-Fluoropropanoic acid: ~2.68; 2-Hydroxypropanoic acid (Lactic acid): ~3.86; 2-Aminopropanoic acid: ~2.34 |
| Quantified Difference | ΔpKa of -1.29 relative to propanoic acid; ΔpKa of +0.91 relative to 2-fluoropropanoic acid |
| Conditions | Predicted values based on ACD/Labs or ChemAxon algorithms; refer to cited databases for specific computational methods |
Why This Matters
The precise pKa value is a critical parameter for designing pH-dependent extraction protocols, selecting appropriate coupling reagents for amide bond formation, and predicting solubility in buffered aqueous media.
- [1] ChemicalBook. (2026). 2-Methoxypropanoic acid (CAS 4324-37-2) Chemical Properties. Retrieved from https://www.chemicalbook.cn/CASEN_4324-37-2.htm View Source
- [2] Chemistry Stack Exchange. (2022). How to establish trend of carboxylic acid acidity in the presence of certain substituents? Retrieved from https://chemistry.stackexchange.com/questions/165677/how-to-establish-trend-of-carboxylic-acid-acidity-in-the-presence-of-certain-sub View Source
